molecular formula C9H10IN3O3 B14443427 4-Hydroxy-5-iodo-3-methoxybenzaldehyde semicarbazone CAS No. 73664-56-9

4-Hydroxy-5-iodo-3-methoxybenzaldehyde semicarbazone

Cat. No.: B14443427
CAS No.: 73664-56-9
M. Wt: 335.10 g/mol
InChI Key: JMASRTLJHMFKEI-QCDXTXTGSA-N
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Description

4-Hydroxy-5-iodo-3-methoxybenzaldehyde semicarbazone is a chemical compound that belongs to the class of semicarbazones Semicarbazones are derivatives of aldehydes or ketones formed by the reaction with semicarbazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-iodo-3-methoxybenzaldehyde semicarbazone typically involves the reaction of 4-Hydroxy-5-iodo-3-methoxybenzaldehyde with semicarbazide hydrochloride. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-iodo-3-methoxybenzaldehyde semicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols.

    Substitution: Halogen substitution reactions can occur, where the iodine atom is replaced by other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Hydroxy-5-iodo-3-methoxybenzaldehyde semicarbazone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-iodo-3-methoxybenzaldehyde semicarbazone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. This interaction can disrupt cellular processes, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-iodo-5-methoxybenzaldehyde: A precursor in the synthesis of the semicarbazone derivative.

    5-Iodovanillin: Another iodinated benzaldehyde with similar structural features.

    3-Hydroxy-4-methoxybenzaldehyde: A related compound with a different substitution pattern on the benzene ring.

Uniqueness

4-Hydroxy-5-iodo-3-methoxybenzaldehyde semicarbazone is unique due to the presence of both iodine and semicarbazone functional groups. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

73664-56-9

Molecular Formula

C9H10IN3O3

Molecular Weight

335.10 g/mol

IUPAC Name

[(Z)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]urea

InChI

InChI=1S/C9H10IN3O3/c1-16-7-3-5(2-6(10)8(7)14)4-12-13-9(11)15/h2-4,14H,1H3,(H3,11,13,15)/b12-4-

InChI Key

JMASRTLJHMFKEI-QCDXTXTGSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N\NC(=O)N)I)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)N)I)O

Origin of Product

United States

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